molecular formula C10H12O B073290 1-(3,5-Dimethylphenyl)ethanone CAS No. 1335-42-8

1-(3,5-Dimethylphenyl)ethanone

Cat. No.: B073290
CAS No.: 1335-42-8
M. Wt: 148.2 g/mol
InChI Key: BKIHFZLJJUNKMZ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)ethanone is an aromatic ketone with the molecular formula C₁₀H₁₂O. Its structure consists of an acetyl group (-COCH₃) attached to a phenyl ring substituted with methyl groups at the 3 and 5 positions. Methyl groups are electron-donating, which can enhance the stability of the aromatic ring and reduce solubility in polar solvents compared to hydroxyl or halogen substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,5-Dimethylphenyl)ethanone, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation, where 3,5-dimethylbenzene reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

  • Reagent Ratios : A molar excess of acetyl chloride (1.2–1.5 equivalents) improves acylation efficiency.
  • Temperature : Reactions are conducted at 50–60°C to balance reactivity and side-product formation.
  • Workup : Hydrolysis with ice-cold HCl followed by solvent extraction (e.g., dichloromethane) isolates the product.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Comparative studies suggest that replacing AlCl₃ with FeCl₃ reduces environmental impact but may lower yields by ~10% .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC using a Newcrom R1 column (4.6 × 150 mm, 5 µm) is optimal:

  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Flow Rate : 1.0 mL/min, UV detection at 254 nm.
  • Retention Time : ~8.2 minutes under these conditions.
    GC-MS (electron ionization, m/z 148 [M⁺]) complements HPLC for structural confirmation. For trace analysis, LC-MS/MS with MRM transitions (148 → 105) enhances sensitivity .

Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. IC₅₀ values for structurally related compounds range from 60–1200 nM, suggesting competitive inhibition mechanisms .
  • Antimicrobial Activity : Conduct microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus), with compound concentrations from 1–100 µg/mL.
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds (e.g., IC₅₀ > 50 µM) .

Advanced Research Questions

Q. How do substituent modifications on the phenyl ring influence the reactivity and bioactivity of this compound?

  • Methodological Answer : Substituent effects are evaluated via Hammett plots and computational modeling (DFT). Key findings:

  • Electron-Donating Groups (e.g., -CH₃) : Increase electron density at the carbonyl group, enhancing electrophilic reactivity in nucleophilic substitutions.
  • Electron-Withdrawing Groups (e.g., -Cl) : Reduce metabolic stability but improve binding affinity to hydrophobic enzyme pockets.
    Table: Comparative Properties of Analogues
CompoundLogPIC₅₀ (CYP3A4, nM)
This compound2.461200
1-(3,5-Dichlorophenyl)ethanone3.12200
1-(4-Methylphenyl)ethanone2.10>5000
Data from .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed incubation time, pH 7.4 buffer).
  • Compound Purity : Verify via NMR (¹H/¹³C) and HPLC (>98% purity).
  • Cell Line Differences : Use isogenic cell lines for cytotoxicity comparisons.
    For example, anti-inflammatory activity in RAW264.7 macrophages may not replicate in primary cells due to metabolic differences. Cross-validation using orthogonal assays (e.g., ELISA for TNF-α vs. Western blot) is critical .

Q. How can X-ray crystallography elucidate the structural basis of this compound’s interactions with biological targets?

  • Methodological Answer : Co-crystallize the compound with target proteins (e.g., HSD11B1) using:

  • Crystallization Conditions : 20% PEG 3350, 0.2 M ammonium sulfate, pH 6.5.
  • Data Collection : Synchrotron radiation (λ = 1.0 Å), 100 K.
    Structural analysis (e.g., PyMOL) reveals hydrophobic interactions between methyl groups and Val⁷³/Leu¹²⁰ residues, while the carbonyl oxygen forms hydrogen bonds with Thr¹²⁴. Mutagenesis studies (e.g., Thr¹²⁴Ala) validate these observations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The table below compares 1-(3,5-Dimethylphenyl)ethanone with analogous compounds based on substituent type, molecular weight, melting/boiling points, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications/Properties Evidence ID
This compound 3,5-dimethyl C₁₀H₁₂O 148.20 Not reported Not reported Likely intermediate in organic synthesis Inferred
1-(3,5-Dihydroxyphenyl)ethanone 3,5-dihydroxy C₈H₈O₃ 152.15 Not reported Not reported Pharmaceutical intermediate (e.g., Terbutaline)
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone) 4-hydroxy, 3,5-dimethoxy C₁₀H₁₂O₄ 196.20 Not reported Not reported Plant signaling molecule; antimicrobial agent
1-(3,5-Dichloro-2-hydroxyphenyl)ethanone 3,5-dichloro, 2-hydroxy C₈H₆Cl₂O₂ 205.04 94–101 181–134 (under vacuum) Intermediate in agrochemicals
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone 3,5-difluoro, 2-hydroxy C₈H₆F₂O₂ 184.13 Not reported 335.5 (predicted) Potential fluorinated pharmaceutical intermediate

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (electron-donating) increase hydrophobicity compared to polar substituents like hydroxyl (-OH) or methoxy (-OCH₃). For example, 1-(3,5-Dihydroxyphenyl)ethanone is nearly insoluble in cold water , whereas halogenated derivatives (e.g., dichloro or difluoro) exhibit higher melting points due to stronger intermolecular forces .
  • Biological Activity: Hydroxy and methoxy substituents (e.g., Acetosyringone) are associated with bioactivity in plant-microbe interactions and antimicrobial applications . In contrast, methyl-substituted derivatives may serve as intermediates in drug synthesis (e.g., methanone derivatives in amyloid inhibitors) .

Spectroscopic and Structural Analysis

  • NMR Trends: In 1-(3,5-Disubstituted phenyl)ethanones, substituents influence chemical shifts. For example, trifluoromethyl groups in 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone cause significant deshielding in ¹H and ¹³C NMR spectra . Methyl groups produce upfield shifts due to electron donation.
  • Crystallography: The crystal structure of 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone confirms planar geometry with typical bond lengths (C=O: ~1.22 Å), consistent with other acetophenone derivatives .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIHFZLJJUNKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928152
Record name 1-(3,5-Dimethylphenyl)ethan-1-one
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Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335-42-8, 5379-16-8
Record name Ethanone, 1-(dimethylphenyl)-
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Record name Ethanone, 1-(dimethylphenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(3,5-Dimethylphenyl)ethan-1-one
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Record name 1-(dimethylphenyl)ethan-1-one
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Record name 1-(3,5-dimethylphenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

145 g. (0.41 mole ) of tris (acetylacetonato) iron (III) is added to a solution of 2.247 kg. (≤13.32 moles) of crude Compound CXXII containing some residual toluene (from Step 1) in 4.0 l. of dry tetrahydrofuran (dried over 3 Å. molecular sieves) at 20°-25° C., the reaction mixture is cooled to -15° C. with stirring under nitrogen, a solution of 1.096 kg. (14.65 moles) of methylmagnesium chloride in tetrahydrofuran (2.9M.) is added over a 2.5 hour period at a rate such that the temperature of the reaction mixture does not exceed 0° C. with stirring under nitrogen, and the reaction mixture is stirred at -10°-0° C. for 2 hours under nitrogen and quenched by portionwise siphoning into a mixture of 3 l. of saturated ammonium chloride solution and 250 ml. of concentrated (12M.) hydrochloric acid precooled to 5° C. The reaction vessel is washed sequentially with 1 l. of saturated ammonium chloride solution and 1 l. of tetrahydrofuran, the washes are combined with the reaction mixture, and the organic phase is separated. The aqueous phase is washed with 1 l. of tetrahydrofuran, and the washing is combined with the organic phase. The combined organic solution is washed with 2 l. of saturated sodium chloride solution, dried over 2.0 kg. of anhydrous sodium sulfate and filtered. The filter pad is washed three times with 500 ml. portions of tetrahydrofuran, the washings are added to the filtrate, and the solvent is evaporated at reduced pressure and 45° C. The resulting red oil is fractionally vacuum distilled through a 15 cm. Vigreux column to yield the 98.74% pure product as a colorless oil (896 g.). B.p. 68°-69° C./0.65 mm. Hg. Also obtained is 232 g. of 86.8% pure product. B.p. 60°-68° C./0.65 mm. Hg. Total yield, Steps 1 and 2, 55%.
[Compound]
Name
crude Compound
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14.65 mol
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0.41 mol
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Yield
98.74%

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